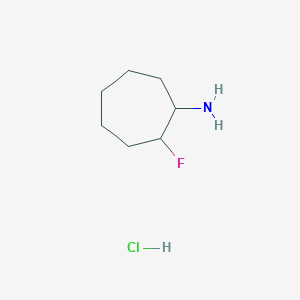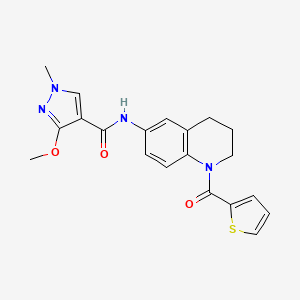
3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
The compound 3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide and its derivatives have been a subject of research due to their potential cytotoxic activities against various cancer cell lines. Studies show that derivatives of this compound, prepared from methyl 2-amino-3-formylbenzoate through various synthesis processes, including Friedländer synthesis, exhibit notable growth inhibition properties on cancer cells, albeit with varying degrees of activity. These findings underscore the compound's relevance in the development of potential anticancer agents (Bu, Deady, & Denny, 2000).
Synthesis and Anti-inflammatory Activity
Another research avenue explores the synthesis of novel compounds derived from visnaginone and khellinone, including derivatives of the compound , to assess their anti-inflammatory and analgesic properties. The synthesized compounds were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Notably, some derivatives displayed high COX-2 selectivity and exhibited substantial analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents for inflammation-related disorders (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis and Structural Analysis
The structural aspects of derivatives similar to this compound have been extensively studied, revealing complex synthesis pathways and structural configurations. These studies not only provide insights into the molecular geometry, electronic structures, and potential interactions of such compounds but also investigate their thermal stability and non-linear optical properties. This comprehensive understanding aids in the development of materials and compounds with specific desirable properties (Kumara et al., 2018).
Potential as Antimicrobial Agents
Research into the antimicrobial efficacy of compounds structurally related to this compound has led to the synthesis of derivatives exhibiting significant antibacterial and antifungal activities. These compounds have been tested against a variety of microbial strains, demonstrating their potential as lead compounds for the development of new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-23-12-15(19(22-23)27-2)18(25)21-14-7-8-16-13(11-14)5-3-9-24(16)20(26)17-6-4-10-28-17/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTJZZFWMXFMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2747292.png)
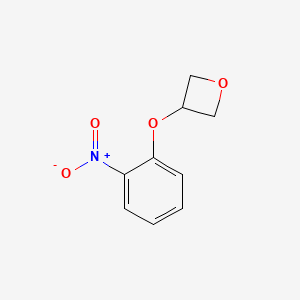
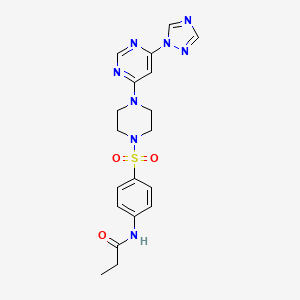
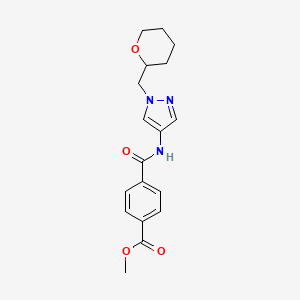
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2747301.png)
![N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2747302.png)
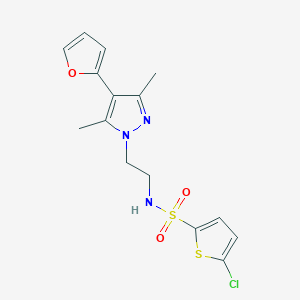
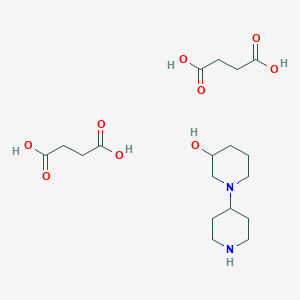
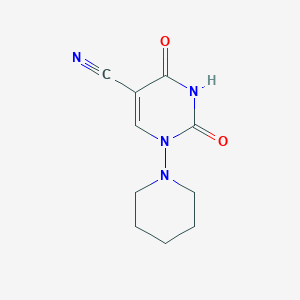
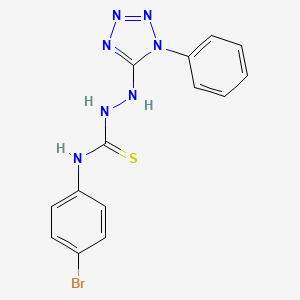
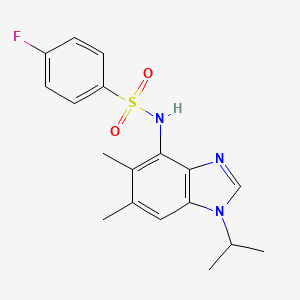
![2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one](/img/structure/B2747312.png)
